molecular formula C13H17NO3S B11181595 1-(2-(2,5-Dimethoxyphenyl)thiazolidin-3-yl)ethanone

1-(2-(2,5-Dimethoxyphenyl)thiazolidin-3-yl)ethanone

Cat. No.: B11181595
M. Wt: 267.35 g/mol
InChI Key: FDYQGQMADJIHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDIN-3-YL]ETHAN-1-ONE is a complex organic compound that features a thiazolidine ring attached to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDIN-3-YL]ETHAN-1-ONE typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiazolidine-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDIN-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidine compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDIN-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDIN-3-YL]ETHAN-1-ONE is unique due to the combination of the dimethoxyphenyl group and the thiazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

1-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidin-3-yl]ethanone

InChI

InChI=1S/C13H17NO3S/c1-9(15)14-6-7-18-13(14)11-8-10(16-2)4-5-12(11)17-3/h4-5,8,13H,6-7H2,1-3H3

InChI Key

FDYQGQMADJIHJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCSC1C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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